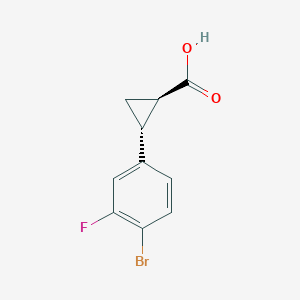

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H8BrFO2 |

|---|---|

Molecular Weight |

259.07 g/mol |

IUPAC Name |

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |

InChI Key |

UGCIWWFJQQRKOR-NKWVEPMBSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)F |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

General Strategy

The synthesis generally follows a stereoselective cyclopropanation approach starting from appropriately substituted phenyl precursors. The key steps include:

- Preparation of a suitable halogenated phenyl-substituted alkene or diazo precursor

- Cyclopropanation reaction to form the cyclopropane ring with control over stereochemistry

- Hydrolysis or functional group transformation to yield the carboxylic acid

- Resolution or chiral separation to isolate the (1R,2R) enantiomer

Typical Cyclopropanation Methods

Simmons–Smith Reaction Variants

The Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple is a classical method but often lacks stereoselectivity for substituted styrenes. Modified conditions with chiral auxiliaries or ligands have been reported to improve stereocontrol.

Metal-Catalyzed Carbene Transfer

Transition metal catalysts such as Rhodium(II) complexes catalyze the decomposition of diazo compounds to generate metal carbenes that cyclopropanate alkenes with high stereoselectivity. For the synthesis of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, a diazo precursor derived from the corresponding phenyl-substituted malonate esters is commonly used.

Detailed Preparation Method

Synthesis of the Diazo Precursor

- Starting from 4-bromo-3-fluorobenzyl chloride or 4-bromo-3-fluorobenzaldehyde, a malonate ester is alkylated or condensed to form diethyl 2-(4-bromo-3-fluorophenyl)malonate.

- This intermediate is then converted to the corresponding diazo compound via diazo transfer reagents such as p-acetamidobenzenesulfonyl azide (p-ABSA) or tosyl azide.

Cyclopropanation Reaction

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Rhodium(II) acetate or Rhodium(II) tetracarboxylates |

| Solvent | Dichloromethane or toluene |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1–4 hours |

| Substrate | Styrene derivative or alkene precursor |

| Diazo Compound Equivalents | 1.0–1.2 equivalents |

| Stereoselectivity | >90% trans-(1R,2R) enantiomer with chiral catalyst |

The metal-carbene intermediate reacts with the alkene to form the cyclopropane ring stereoselectively, favoring the trans-(1R,2R) isomer.

Hydrolysis and Purification

- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Purification is typically done by recrystallization or preparative chromatography.

- Chiral resolution may be performed using chiral amines (e.g., (L)-phenylalanine derivatives) to form diastereomeric salts, which are separated by crystallization and then converted back to the free acid.

Alternative Preparation via Diastereomeric Salt Resolution

A patented process describes the preparation of related cyclopropanecarboxylic acids with halogenated phenyl groups by resolving racemic mixtures using enantiomeric amines to form diastereomeric salts. This approach can be adapted for (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid:

| Step | Description |

|---|---|

| 1 | Synthesize racemic trans-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |

| 2 | React with chiral resolving agent such as (L)-phenylalanine amide to form diastereomeric salts |

| 3 | Separate salts by crystallization |

| 4 | Acidify salts to release enantiomerically enriched (1R,2R) acid |

This method is scalable and suitable for industrial production, providing high enantiomeric purity.

Data Table: Summary of Preparation Parameters

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Malonate ester synthesis | 4-bromo-3-fluorobenzyl chloride, diethyl malonate, base (NaH or K2CO3) | Formation of diethyl 2-(4-bromo-3-fluorophenyl)malonate |

| Diazo transfer | p-ABSA, base (Et3N), solvent (MeCN or DCM) | Diazo compound intermediate |

| Cyclopropanation | Rh(II) catalyst, alkene precursor, DCM, 0–25 °C | Stereoselective formation of cyclopropane ring |

| Hydrolysis | NaOH or HCl aqueous solution | Conversion to carboxylic acid |

| Resolution | (L)-phenylalanine amide, suitable solvent | Diastereomeric salt formation and separation |

| Purification | Recrystallization, chromatography | High purity (1R,2R) enantiomer |

Analytical Techniques for Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm cyclopropane ring formation and substitution pattern.

- Chiral High-Performance Liquid Chromatography (HPLC): Determines enantiomeric excess and purity.

- Mass Spectrometry (MS): Confirms molecular weight and isotopic pattern (bromine isotopes).

- X-ray Crystallography: Definitive stereochemical assignment of (1R,2R) configuration.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols.

Scientific Research Applications

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Impact :

- Bromo vs.

- Positional Effects : Meta- and para-substitutions (e.g., 3-fluoro-4-bromo) introduce steric hindrance and electronic modulation, influencing binding to targets like nitric oxide synthase.

Biological Activity

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a bromine and fluorine substituent on the phenyl ring, may exhibit significant pharmacological properties, particularly in the context of receptor modulation and potential therapeutic applications.

The biological activity of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with orexin receptors. Research indicates that compounds with similar structures can act as antagonists at these receptors, which are implicated in various physiological processes including sleep regulation, appetite control, and energy homeostasis . The antagonistic activity on orexin receptors suggests potential applications in treating conditions like insomnia and obesity.

Antagonistic Activity

The compound has shown promising results in antagonizing orexin receptors. This activity is crucial as it may lead to therapeutic effects in disorders related to sleep and metabolic regulation.

Toxicological Data

Preliminary toxicological assessments indicate that the compound falls under acute toxicity category 4 for oral exposure, suggesting moderate toxicity levels. Further studies are necessary to fully elucidate its safety profile and therapeutic window .

In Vivo Studies

Recent studies have focused on the pharmacodynamics of similar cyclopropane derivatives. For instance, a study on related compounds demonstrated significant effects on sleep patterns in animal models, supporting the hypothesis that orexin receptor antagonism could lead to increased sleep duration and quality .

In Vitro Studies

In vitro assays have been conducted to evaluate the selectivity and potency of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid against various kinases. These studies revealed that modifications in the cyclopropane structure can enhance binding affinity and selectivity towards specific targets, which is critical for developing effective therapeutic agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in related compounds:

Q & A

Q. What are the standard synthetic routes for preparing (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. A substituted phenyl group is introduced through Suzuki coupling or nucleophilic aromatic substitution. For example, bromine and fluorine substituents may be added using halogenation agents like NBS (N-bromosuccinimide) or electrophilic fluorination reagents. The carboxylic acid group is often introduced via hydrolysis of esters or nitriles under acidic/basic conditions .

Q. How can the enantiomeric purity of this compound be validated experimentally?

Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column is commonly used to separate enantiomers. Polarimetry or X-ray crystallography (using SHELX software for structure refinement) can confirm absolute stereochemistry. Comparative analysis of optical rotation values with literature data is also critical .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify cyclopropane ring protons (δ ~1.5–2.5 ppm) and substituent effects (e.g., deshielding due to bromine/fluorine).

- X-ray crystallography : Resolves spatial arrangement and confirms stereochemistry. SHELXL is widely used for small-molecule refinement .

- MS/HRMS : Validates molecular weight (calc. for CHBrFO: 273.96 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- pKa : Predicted ~3.78 (carboxylic acid), requiring storage at 2–8°C to prevent decomposition .

- Hygroscopicity : The bromine and fluorine substituents may increase hygroscopicity, necessitating anhydrous handling.

- Thermal stability : Decomposition above 202°C (predicted), requiring low-temperature reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high ee (enantiomeric excess)?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium with DuPhos ligands) can enhance stereocontrol during cyclopropanation. Computational modeling (DFT) predicts transition states to guide ligand selection. Evidence from analogous compounds shows >90% ee is achievable with optimized catalysts .

Q. What strategies resolve contradictions between NMR and X-ray data for this compound?

Discrepancies may arise from dynamic effects (e.g., ring puckering in NMR timescale vs. static X-ray structures). Variable-temperature NMR or solid-state NMR can reconcile differences. For example, cyclopropane ring strain may cause unexpected coupling constants in NMR, while X-ray provides a time-averaged structure .

Q. How does the electronic effect of the 4-bromo-3-fluorophenyl group influence biological activity in SAR studies?

The electron-withdrawing bromine and fluorine substituents increase electrophilicity, enhancing interactions with target proteins (e.g., enzyme active sites). In sodium channel inhibitors (e.g., Nav1.3), this substitution pattern improves binding affinity by 10–100× compared to non-halogenated analogs .

Q. What computational methods predict the compound’s bioavailability and metabolic stability?

- ADMET prediction : Tools like SwissADME estimate LogP (~2.1) and permeability (moderate).

- Metabolic sites : Fluorine reduces oxidative metabolism, while the cyclopropane ring resists CYP450 degradation. MD simulations assess binding to plasma proteins .

Q. How can reaction yields be improved during large-scale synthesis?

Q. What are the challenges in synthesizing derivatives with modified cyclopropane substituents?

Introducing bulkier groups (e.g., trifluoromethyl) increases steric hindrance, requiring elevated temperatures or high-pressure conditions. Difluoromethyl analogs (see ) demand careful handling of hygroscopic intermediates, with yields dropping by 20–30% compared to methyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.